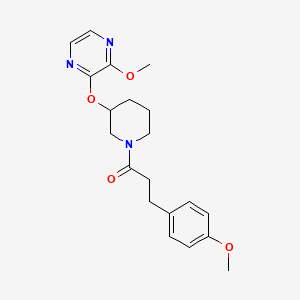

2-(4-ethoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

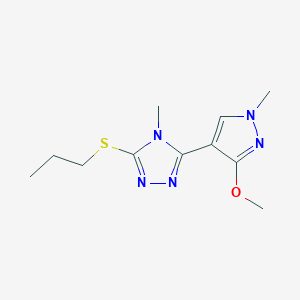

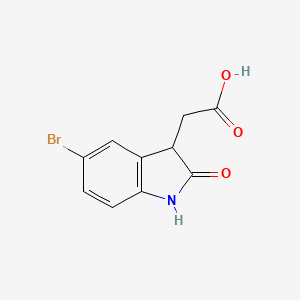

2-(4-ethoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as EPPA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. EPPA belongs to the class of piperidine derivatives and has been found to exhibit significant pharmacological properties.

Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

Acetochlor and similar chloroacetamide herbicides have been extensively studied for their metabolism in human and rat liver microsomes. These studies offer insights into the metabolic pathways that could be relevant for understanding the biotransformation of structurally related compounds. Specifically, the metabolism of acetochlor to various metabolites involves complex pathways that might share similarities with those of 2-(4-ethoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide, offering a basis for exploring potential toxicological and environmental impacts (Coleman et al., 2000).

Radiosynthesis of Chloroacetanilide Herbicides

The synthesis and labeling of acetochlor for studies on its metabolism and mode of action demonstrate the utility of synthetic and analytical techniques in investigating the behavior of herbicide compounds. These methodologies could be adapted for studying the distribution, metabolism, and potential effects of related acetamide derivatives in biological systems (Latli & Casida, 1995).

Synthesis and Biological Activity of Acetamide Derivatives

The design, synthesis, and biological evaluation of acetamide derivatives for inhibitory activity against specific targets, such as protein tyrosine phosphatase 1B (PTP1B), illustrate the potential therapeutic applications of these compounds. Similar approaches could be employed to assess the biological activities of 2-(4-ethoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide and related molecules (Saxena et al., 2009).

Chemoselective Acetylation in Drug Synthesis

Studies on the chemoselective acetylation of aminophenols, aiming at synthesizing intermediates for antimalarial drugs, underscore the significance of acetamide functionalities in drug development processes. This research highlights the relevance of synthetic strategies in creating intermediates and active pharmaceutical ingredients that could encompass compounds like 2-(4-ethoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide (Magadum & Yadav, 2018).

Mécanisme D'action

Target of Action

A structurally similar compound, apixaban, is known to inhibit blood coagulation factor xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting.

Mode of Action

Based on the similarity to apixaban, it can be hypothesized that it might interact with its target (possibly factor xa) by binding to it, thereby inhibiting its function . This interaction could lead to changes in the physiological processes controlled by the target, such as blood coagulation.

Biochemical Pathways

If the compound acts similarly to apixaban, it would affect the coagulation cascade by inhibiting factor Xa . This inhibition could disrupt the formation of blood clots, impacting hemostasis and potentially providing anticoagulant effects.

Result of Action

If the compound acts similarly to apixaban, its action could result in the prevention of blood clot formation by inhibiting factor Xa . This could potentially lead to anticoagulant effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-27-19-10-7-17(8-11-19)15-21(25)23-18-9-12-20(16(2)14-18)24-13-5-4-6-22(24)26/h7-12,14H,3-6,13,15H2,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPIXUWSKWMHOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)

![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)

![2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2375510.png)